An In-depth Technical Guide to PC Biotin-PEG3-Azide: A Versatile Tool for Chemoproteomics
An In-depth Technical Guide to PC Biotin-PEG3-Azide: A Versatile Tool for Chemoproteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
PC Biotin-PEG3-azide is a multifunctional chemical probe designed for the selective enrichment and identification of target biomolecules in complex biological systems. This reagent integrates three key functionalities into a single molecule: a biotin (B1667282) handle for high-affinity capture, a photocleavable (PC) linker for controlled release, and a terminal azide (B81097) group for bioorthogonal ligation via click chemistry. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer enhances its solubility in aqueous buffers and minimizes steric hindrance. These features make PC Biotin-PEG3-azide a powerful tool in chemical biology and proteomics, particularly for applications such as activity-based protein profiling (ABPP), identification of post-translational modifications, and target deconvolution in drug discovery.
Core Features and Applications
PC Biotin-PEG3-azide is engineered for multi-step chemoproteomic workflows that involve the labeling, capture, and subsequent analysis of target proteins. Its principal applications include:
-
Photo-Responsive Bioconjugation: Enables the controlled release of biotinylated molecules from streptavidin supports using UV light, facilitating the recovery of target proteins for downstream analysis like mass spectrometry.[1][2]
-
Affinity Capture and Release: The high-affinity interaction between biotin and streptavidin allows for the efficient enrichment of target biomolecules from complex lysates.[1][2] The photocleavable linker allows for the subsequent release of these molecules under mild conditions, avoiding the harsh denaturants often required to dissociate the biotin-streptavidin complex.
-
Probe Development: Serves as a versatile building block for the creation of multifunctional probes for proteomics and cellular imaging.[1][2]
-
Chemical Biology: Supports orthogonal labeling strategies and provides spatiotemporal control over the release of captured biomolecules.[1][2]
Technical Data
Quantitative data for PC Biotin-PEG3-azide is summarized in the tables below. This information is compiled from various chemical suppliers and research articles.
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₃₅H₅₅N₉O₁₂S | [3] |
| Molecular Weight | 825.93 g/mol | [3] |
| CAS Number | 1937270-46-6 | [3] |
| Purity | Typically >95% | [1] |
| Appearance | White to off-white solid | |
| Storage | Store at -20°C, protected from light | [1] |
Table 2: Solubility
| Solvent | Solubility | Notes | Reference(s) |
| Water | Soluble | The hydrophilic PEG spacer enhances aqueous solubility. | [4] |
| DMSO | Soluble | ||
| DMF | Soluble |
Table 3: Functional Properties
| Feature | Description | Key Parameters | Reference(s) |
| Biotin Moiety | High-affinity ligand for streptavidin and avidin. | K_d ~ 10⁻¹⁵ M for streptavidin | |
| Photocleavable Linker | Cleaved by UV light, enabling controlled release of captured molecules. | Cleavage Wavelength: ~365 nmRecommended Power: 1-5 mW/cm² | [3] |
| Azide Group | Bioorthogonal handle for click chemistry reactions. | Reacts with terminal alkynes (CuAAC) or strained cyclooctynes (SPAAC). | [1] |
| PEG3 Spacer | Hydrophilic spacer to improve solubility and reduce steric hindrance. | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental workflows involving PC Biotin-PEG3-azide. These protocols are representative examples based on established procedures for similar chemoproteomic reagents.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of an alkyne-modified protein with PC Biotin-PEG3-azide.
Materials:
-
Alkyne-modified protein sample in a suitable buffer (e.g., PBS)
-
PC Biotin-PEG3-azide
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared, 50 mM in water)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand (1.7 mM in DMSO/t-butanol 1:4)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (50 mM in water)
-
Streptavidin-agarose beads
Procedure:
-
Prepare the Click-Chemistry Cocktail: In a microcentrifuge tube, sequentially add the following reagents to the alkyne-modified protein sample to the final concentrations listed below. The cocktail should be prepared fresh and used immediately.
-
PC Biotin-PEG3-azide: 100 µM
-
TCEP: 1 mM
-
TBTA: 100 µM
-
CuSO₄: 1 mM
-
-
Incubation: Gently vortex the reaction mixture and incubate at room temperature for 1-2 hours.
-
Protein Precipitation (Optional): To remove excess reagents, precipitate the protein by adding four volumes of ice-cold acetone (B3395972) and incubating at -20°C for 30 minutes. Centrifuge at 14,000 x g for 10 minutes to pellet the protein. Discard the supernatant and wash the pellet with cold methanol.
-
Resuspend Protein: Resuspend the protein pellet in a buffer containing a denaturant (e.g., 1% SDS in PBS) to ensure complete solubilization.
-
Affinity Enrichment: Add streptavidin-agarose beads to the protein solution and incubate at room temperature for 1 hour with gentle rotation to capture the biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and wash them extensively to remove non-specifically bound proteins. A typical wash series would be:
-
0.2% SDS in PBS (3 times)
-
PBS (2 times)
-
Water (2 times)
-
Protocol 2: Photocleavage and Elution
This protocol describes the release of captured proteins from streptavidin beads using UV light.
Materials:
-
Streptavidin beads with bound biotinylated protein
-
Photocleavage buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
UV lamp (365 nm)
Procedure:
-
Resuspend Beads: Resuspend the washed streptavidin beads in the photocleavage buffer.
-
UV Irradiation: Place the bead suspension in a suitable container (e.g., a quartz cuvette or a microcentrifuge tube on ice) and irradiate with a 365 nm UV lamp at a power of 1-5 mW/cm². The irradiation time will need to be optimized but is typically in the range of 15-60 minutes. Gentle mixing during irradiation can improve cleavage efficiency.
-
Elution: After irradiation, pellet the streptavidin beads by centrifugation. The supernatant contains the released proteins.
-
Downstream Analysis: The eluted proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry-based proteomic identification.
Mandatory Visualizations
Diagram 1: General Structure of PC Biotin-PEG3-Azide
Caption: Molecular components of PC Biotin-PEG3-azide.
Diagram 2: Experimental Workflow for Activity-Based Protein Profiling (ABPP)
Caption: A typical workflow for ABPP using PC Biotin-PEG3-azide.
Diagram 3: Click Chemistry Reaction
Caption: Schematic of the CuAAC reaction for protein biotinylation.
Conclusion
PC Biotin-PEG3-azide is a highly versatile and powerful tool for modern chemoproteomic research. Its unique combination of a biotin handle, a photocleavable linker, and a bioorthogonal azide group provides researchers with the ability to selectively label, enrich, and identify proteins of interest from complex biological mixtures with high specificity and temporal control. The detailed protocols and conceptual diagrams provided in this guide serve as a comprehensive resource for the successful application of PC Biotin-PEG3-azide in a variety of research settings, from fundamental biological discovery to the development of novel therapeutics.
References
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteome-wide detection of phospholipid–protein interactions in mitochondria by photocrosslinking and click chemistry - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Item - Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics - American Chemical Society - Figshare [acs.figshare.com]
